molecular formula C13H14N2O B13564023 4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde

4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde

Cat. No.: B13564023
M. Wt: 214.26 g/mol
InChI Key: YVPJBWPRBBVXJG-UHFFFAOYSA-N
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Description

4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 3,4,5-trimethyl-1H-pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3,4,5-trimethyl-1H-pyrazole with benzaldehyde under specific conditions. One common method is the condensation reaction between 3,4,5-trimethyl-1H-pyrazole and benzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: 4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzoic acid.

    Reduction: 4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzaldehyde moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

4-(3,4,5-trimethylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C13H14N2O/c1-9-10(2)14-15(11(9)3)13-6-4-12(8-16)5-7-13/h4-8H,1-3H3

InChI Key

YVPJBWPRBBVXJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)C2=CC=C(C=C2)C=O)C

Origin of Product

United States

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